![molecular formula C20H19NO B14128925 2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide CAS No. 1093070-17-7](/img/structure/B14128925.png)
2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide involves several steps. One common method includes the reaction of 2-methylbenzoic acid with 1-naphthylamine under specific conditions to form the desired benzamide derivative . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its role in inhibiting viral proteases, particularly in the context of SARS-CoV-2.
Medicine: Potential therapeutic applications in antiviral drug development.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding reversibly to the SARS-CoV-2 papain-like protease (SCoV2-PLpro). This interaction disrupts the protease’s ability to interact with interferon-stimulated gene 15 (ISG15), thereby inhibiting viral replication and promoting antiviral immunity . The molecular targets include the active site of the protease, and the pathways involved are related to viral protein processing and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methyl-N-[1-(1-naphthalenyl)ethyl]benzamide
- 2-Methyl-N-[1-(2-naphthalenyl)ethyl]benzamide
- 2-Chloro-N-[1-(1-naphthalenyl)ethyl]benzamide
Uniqueness
2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide is unique due to its specific inhibitory action on the SARS-CoV-2 papain-like protease, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for antiviral research and potential therapeutic development .
Properties
CAS No. |
1093070-17-7 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-(1-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H19NO/c1-14-8-3-5-11-17(14)20(22)21-15(2)18-13-7-10-16-9-4-6-12-19(16)18/h3-13,15H,1-2H3,(H,21,22) |
InChI Key |
KHDFCIXDDKWNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
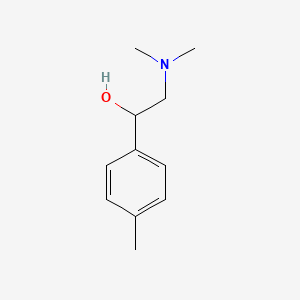

![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
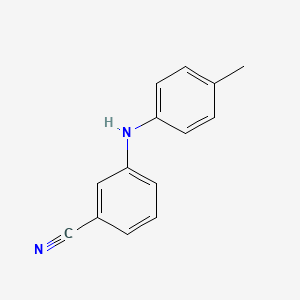
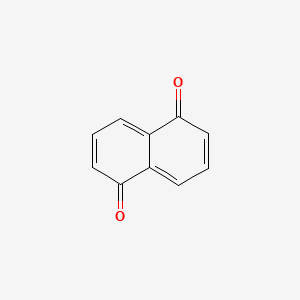
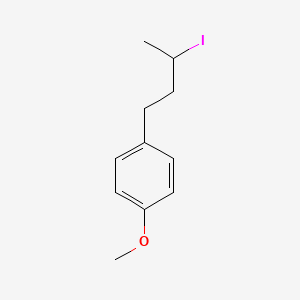

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)

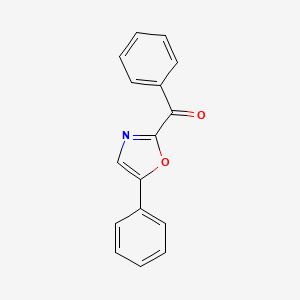

![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)
